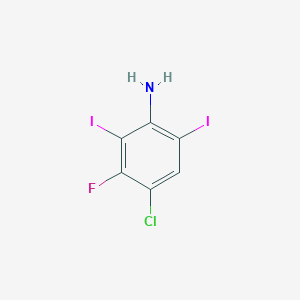
4-Chloro-3-fluoro-2,6-diiodobenzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-fluoro-2,6-diiodobenzenamine is an organic compound with the molecular formula C6H3ClFI2N It is a halogenated aromatic amine, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2,6-diiodobenzenamine typically involves multi-step organic reactions. One common method is the halogenation of aniline derivatives. The process may include:
Nitration: Aniline is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to form the corresponding amine.
Halogenation: Sequential halogenation reactions are carried out to introduce chlorine, fluorine, and iodine atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
4-Chloro-3-fluoro-2,6-diiodobenzenamine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzenamines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Chloro-3-fluoro-2,6-diiodobenzenamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-3-fluoro-2,6-diiodobenzenamine involves its interaction with molecular targets, such as enzymes or receptors. The halogen atoms on the benzene ring can influence the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context of its application, such as its use in biological assays or chemical reactions.
類似化合物との比較
Similar Compounds
3-Chloro-4-fluoroiodobenzene: A similar halogenated benzene derivative with different substitution patterns.
2-Chloro-4-fluoro-1-iodobenzene: Another halogenated benzene with chlorine, fluorine, and iodine atoms in different positions.
Uniqueness
4-Chloro-3-fluoro-2,6-diiodobenzenamine is unique due to the specific arrangement of halogen atoms and the presence of an amine group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
分子式 |
C6H3ClFI2N |
|---|---|
分子量 |
397.35 g/mol |
IUPAC名 |
4-chloro-3-fluoro-2,6-diiodoaniline |
InChI |
InChI=1S/C6H3ClFI2N/c7-2-1-3(9)6(11)5(10)4(2)8/h1H,11H2 |
InChIキー |
DKPPDEUKKFURDQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1I)N)I)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-5-iodo-2-methylbenzo[D]thiazole](/img/structure/B13052614.png)

![1-Pentanone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B13052617.png)
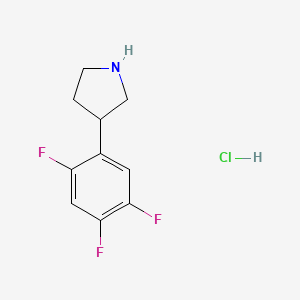

![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13052623.png)
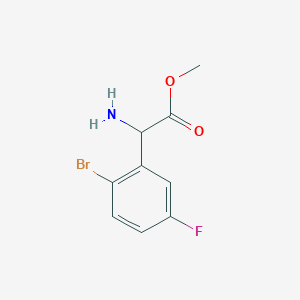
![tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate](/img/structure/B13052647.png)
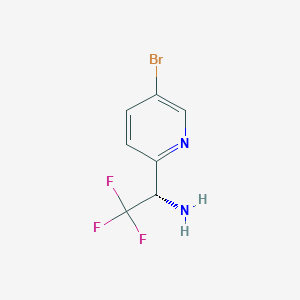
![(6-Bromobenzo[D]isoxazol-3-YL)methanol](/img/structure/B13052654.png)
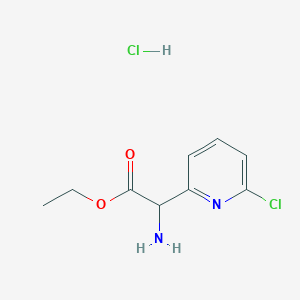
![5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13052665.png)
